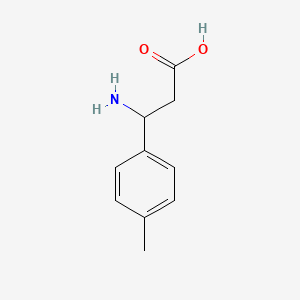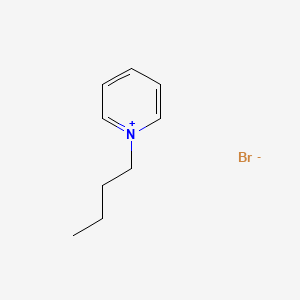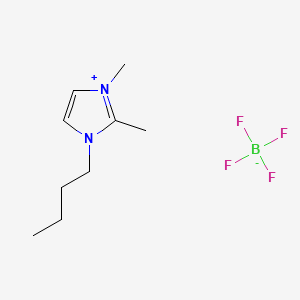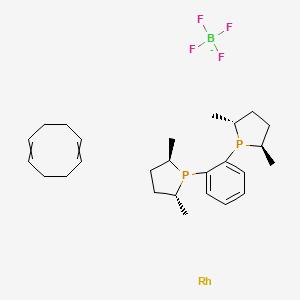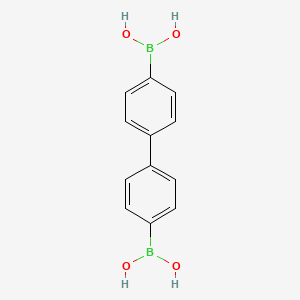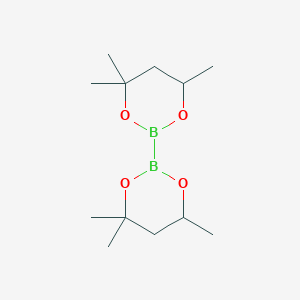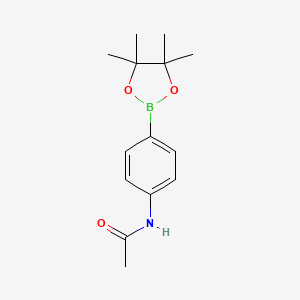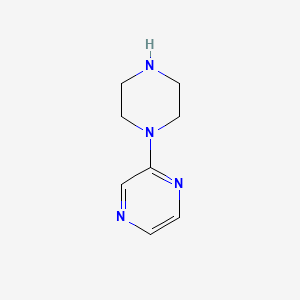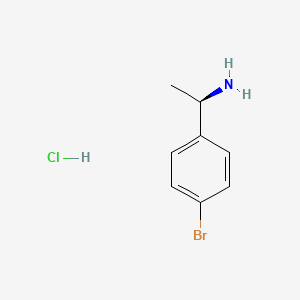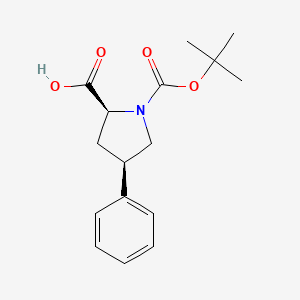
(2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid”, the InChI code is "1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, density, boiling point, and melting point. For a similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid”, the molecular weight is 244.29 . Another similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid”, has a molecular weight of 233.24, a density of 1.38g/cm3, a boiling point of 500.1ºC at 760 mmHg, and a melting point of 114.0 to 118.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Ketoester Derivatives : The compound is used in the synthesis of ketoester derivatives derived from hydroxyproline, which are valuable in organic synthesis (King, Armstrong, & Keller, 2005).
- Stereoselective Synthesis : It is involved in the stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids via a reaction with L-Cysteine and aromatic aldehydes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Biological and Pharmaceutical Research
- Antibacterial Activity : Derivatives of this compound have shown potential antibacterial activities, highlighting its significance in pharmaceutical research (Song, Ma, & Zhu, 2015).
Crystallography and Structural Analysis
- Crystal Structure Studies : The crystal structure of derivatives of this compound has been analyzed, contributing to the understanding of molecular conformations in chemistry (Yuan, Cai, Huang, & Xu, 2010).
- Supramolecular Aggregation Behavior : Research into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which include this compound, has implications for the development of biocompatible supramolecular assemblies (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).
Methodological Developments
- Enantioselective Synthesis : The compound is integral to the enantioselective synthesis of various organic molecules, showcasing its role in advancing synthetic methodologies (Kubo, Kubota, Takahashi, & Nunami, 1997).
- Hydrogen Bonding in Racemic Crystals : Its derivatives have been used to study hydrogen bonding patterns in racemic crystal structures, contributing to the field of crystallography and molecular interactions (Kălmăn, Argay, Fábián, Bernáth, & Fülöp, 2001).
Miscellaneous Applications
- GC Method for Enantiomeric Purity Determination : The compound has been used in the development of a gas chromatography method for determining the enantiomeric purity of proline derivatives, demonstrating its utility in analytical chemistry (Xiang & Sluggett, 2010).
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQDIQHICLYKH-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373174 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | |
CAS RN |
336818-78-1 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





